molecular formula C8H8FNO2 B8672886 2-(1,3-Dioxolan-2-yl)-5-fluoropyridine CAS No. 820224-80-4

2-(1,3-Dioxolan-2-yl)-5-fluoropyridine

Cat. No.: B8672886
CAS No.: 820224-80-4
M. Wt: 169.15 g/mol
InChI Key: ASAMXALDDAICTI-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-5-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a 1,3-dioxolane ring at the 2-position. The fluorine atom enhances electronegativity and influences lipophilicity, while the dioxolane group contributes to solubility in polar organic solvents due to its oxygen atoms. This compound is of interest in pharmaceutical and materials science research, particularly in applications requiring tailored electronic properties or metabolic stability.

Properties

CAS No.

820224-80-4

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-5-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

ASAMXALDDAICTI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs on Pyridine Scaffolds

(a) 2-(Benzyloxy)-5-fluoropyridine
  • Substituents : Benzyloxy (bulky ether) at 2-position, fluorine at 5-position.
  • Key Differences : The benzyloxy group introduces steric hindrance, reducing accessibility for nucleophilic attacks compared to the smaller dioxolane group. The aromatic benzyl moiety may increase π-π stacking interactions in materials science applications.
(b) 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol and 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • Substituents: Amino or chloro groups at 2-position, fluorine at 5-position.
  • Key Differences: The amino group enables hydrogen bonding, enhancing solubility in aqueous media, while the chloro group acts as a leaving group in substitution reactions. Both lack the dioxolane’s cyclic ether, reducing conformational rigidity .

Thiophene-Based Analogs with 1,3-Dioxolane Groups

Examples: 5-(1,3-Dioxolan-2-yl)-2-(3-phenoxybenzoyl)thiophene, 5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene.

  • Structural Differences : Thiophene replaces pyridine, introducing sulfur’s lower basicity and altered electronic properties. The dioxolane group at the 5-position on thiophene may influence regioselectivity in electrophilic substitutions.
  • Applications : These compounds are often used in organic electronics due to thiophene’s conductive properties, contrasting with pyridine derivatives’ pharmaceutical relevance .

Comparative Data Table

Compound Name Core Ring Substituents (Position) Key Properties Applications References
2-(1,3-Dioxolan-2-yl)-5-fluoropyridine Pyridine 1,3-Dioxolane (2), F (5) High solubility in polar solvents Drug intermediates, sensors N/A
2-(Benzyloxy)-5-fluoropyridine Pyridine Benzyloxy (2), F (5) Steric hindrance, π-π interactions Industrial research
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Pyridine Amino (2), F (5), propargyl alcohol Hydrogen bonding, aqueous solubility Synthetic intermediates
5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene Thiophene 1,3-Dioxolane (5), hexylbenzoyl (2) Conductive, hydrophobic Organic electronics

Research Findings and Implications

This contrasts with benzyloxy’s electron-withdrawing effect .

Solubility : The dioxolane moiety improves solubility in organic solvents compared to benzyloxy analogs, which are more lipophilic due to the aromatic ring .

Reactivity: Amino-substituted pyridines (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) exhibit higher reactivity in coupling reactions, whereas chloro analogs are better suited for nucleophilic substitutions .

Thiophene vs.

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